Mao-B-IN-1
Overview
Description
Mao-B-IN-1 is a selective inhibitor of monoamine oxidase B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, phenylethylamine, and benzylamine. This compound has garnered significant attention due to its potential therapeutic applications in treating neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mao-B-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation or alkylation.
Final assembly: The final product is obtained by coupling the modified core structure with specific side chains or substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This typically includes:
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized for large-scale production.
Purification processes: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Mao-B-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Mao-B-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoamine oxidase B and its effects on neurotransmitter metabolism.
Biology: Employed in research to understand the role of monoamine oxidase B in cellular processes and neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease, Alzheimer’s disease, and other neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Mao-B-IN-1 exerts its effects by selectively inhibiting monoamine oxidase B. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active site of monoamine oxidase B, where it binds and blocks the enzyme’s activity. This action helps to alleviate symptoms of neurodegenerative diseases by maintaining higher levels of dopamine and other neurotransmitters.
Comparison with Similar Compounds
Mao-B-IN-1 is unique in its high selectivity and potency as a monoamine oxidase B inhibitor. Similar compounds include:
Selegiline: Another selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A monoamine oxidase B inhibitor with neuroprotective properties.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional effects on glutamate release.
Compared to these compounds, this compound offers distinct advantages in terms of selectivity and potential therapeutic applications, making it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
1-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-carbonyl]piperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-9-13(21-24-14(9)16(17,18)19)11-2-3-12(25-11)15(23)22-6-4-10(8-20)5-7-22/h2-3,10H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHVXPKTOZCJJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.